molecular formula C15H17N3O3 B12264045 N-cyclopropyl-4-{furo[3,2-c]pyridin-4-yl}morpholine-2-carboxamide

N-cyclopropyl-4-{furo[3,2-c]pyridin-4-yl}morpholine-2-carboxamide

Cat. No.: B12264045
M. Wt: 287.31 g/mol
InChI Key: PMYNYQMJXHWVOR-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-{furo[3,2-c]pyridin-4-yl}morpholine-2-carboxamide is a complex organic compound that features a unique combination of a cyclopropyl group, a furo[3,2-c]pyridine moiety, and a morpholine-2-carboxamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-{furo[3,2-c]pyridin-4-yl}morpholine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-{furo[3,2-c]pyridin-4-yl}morpholine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furo[3,2-c]pyridine moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furo[3,2-c]pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N-cyclopropyl-4-{furo[3,2-c]pyridin-4-yl}morpholine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-{furo[3,2-c]pyridin-4-yl}morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a particular biological pathway from proceeding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-{furo[3,2-c]pyridin-4-yl}morpholine-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

N-cyclopropyl-4-furo[3,2-c]pyridin-4-ylmorpholine-2-carboxamide

InChI

InChI=1S/C15H17N3O3/c19-15(17-10-1-2-10)13-9-18(6-8-21-13)14-11-4-7-20-12(11)3-5-16-14/h3-5,7,10,13H,1-2,6,8-9H2,(H,17,19)

InChI Key

PMYNYQMJXHWVOR-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=NC=CC4=C3C=CO4

Origin of Product

United States

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